2,4-Dimethoxybenzyl alcohol

Catalog No.
S593501
CAS No.
7314-44-5
M.F
C9H12O3
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethoxybenzyl alcohol

CAS Number

7314-44-5

Product Name

2,4-Dimethoxybenzyl alcohol

IUPAC Name

(2,4-dimethoxyphenyl)methanol

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5,10H,6H2,1-2H3

InChI Key

RNKOUSCCPHSCFE-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,4-dimethoxybenzyl alcohol

Canonical SMILES

COC1=CC(=C(C=C1)CO)OC

The exact mass of the compound 2,4-Dimethoxybenzyl alcohol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Benzyl Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dimethoxybenzyl alcohol (2,4-DMBOH) is an electron-rich aromatic alcohol utilized primarily as a precursor for hyper-labile protecting groups and as a standardized lignin model compound. Structurally, the presence of methoxy groups at the ortho and para positions strongly stabilizes the corresponding benzylic carbocation, rendering 2,4-DMB-derived ethers, thioethers, and amines highly susceptible to mild acidic cleavage [1]. In procurement contexts, this compound is selected to synthesize 2,4-dimethoxybenzyl (Dmb) protected building blocks for solid-phase peptide synthesis (SPPS) and oligonucleotide assembly, where it prevents backbone aggregation and aspartimide formation [2]. Additionally, it serves as a benchmark substrate for aryl-alcohol oxidases and laccase-mediator systems in biorefinery research[3].

Substituting 2,4-DMBOH with structurally similar alcohols, such as benzyl alcohol or 4-methoxybenzyl alcohol (PMBOH), fundamentally alters deprotection kinetics and enzyme assay compatibility. Benzyl protecting groups require harsh cleavage conditions, such as strong acids (HF) or catalytic hydrogenation, which are incompatible with sensitive peptide or nucleotide sequences [1]. While PMBOH offers improved acid lability, its cleavage typically requires higher trifluoroacetic acid (TFA) concentrations or extended reaction times, risking the degradation of highly acid-sensitive targets [2]. Furthermore, in biocatalytic assays, substituting 2,4-DMBOH with 3,4-dimethoxybenzyl alcohol (veratryl alcohol) shifts the required redox potential (E0 ~ 1.4 V), making the latter suitable for lignin peroxidases but ineffective for accurately profiling standard laccase-mediator systems [3].

Hyper-Labile Cleavage Kinetics in Nucleobase Protection

In the protection of 2-thiouracil derivatives, the 2,4-dimethoxybenzyl (DMB) group demonstrates hyper-labile cleavage kinetics compared to the standard 4-methoxybenzyl (PMB) group. When treated with a dilute 2% TFA solution, the 2,4-DMB group achieves complete deprotection in under 4 minutes, corresponding to a half-life of less than 1 minute [1]. In direct contrast, the PMB-protected equivalent requires more than 2 hours to achieve majority deprotection under the identical 2% TFA conditions[1].

Evidence DimensionDeprotection half-life and completion time
Target Compound Data<4 minutes for complete cleavage (half-life <1 min)
Comparator Or Baseline>2 hours for majority cleavage (PMB group)
Quantified Difference>30-fold reduction in cleavage time under dilute acid
Conditions2% TFA in DCM at room temperature for S-protected 2-thiouracil

Enables the use of highly dilute acid for rapid deprotection, preventing acid-catalyzed degradation of sensitive oligonucleotide backbones.

Preservation of Sensitive Prodrug Cores During Deprotection

The synthesis of cycloSaligenyl phosphate prodrugs requires hydroxylamine protection that can be removed without degrading the base- and hydrogenation-sensitive prodrug core. 2,4-DMBOH allows the formation of an O-DMB protecting group that is successfully cleaved using 1-2% TFA in dichloromethane within 15 minutes [1]. Standard benzyl groups cannot be used because their removal requires catalytic hydrogenation or strong bases, which completely destroy the cycloSaligenyl structure[1].

Evidence DimensionProdrug core survival during deprotection
Target Compound DataIntact prodrug recovery using 1-2% TFA for 15 min
Comparator Or BaselineComplete prodrug degradation (standard benzyl deprotection conditions)
Quantified Difference100% compatibility vs 0% compatibility for cycloSaligenyl targets
ConditionsFinal deprotection step in cycloSaligenyl antimycobacterial prodrug synthesis

Provides a viable synthetic route for complex, highly sensitive pharmaceutical intermediates that cannot withstand standard deprotection environments.

Specificity in Laccase-Mediator System (LMS) Kinetic Profiling

2,4-DMBOH is utilized to measure the specific reaction kinetics of laccase-mediator systems (LMS) using ABTS. The oxidation of 2,4-DMBOH by laccase/ABTS exhibits a distinct two-stage oxygen consumption profile linked directly to the slow production of the ABTS2+ dication[1]. In contrast, using 3,4-dimethoxybenzyl alcohol (veratryl alcohol) requires a higher redox potential (E0 = 1.4 V), which is not efficiently oxidized by standard laccase/ABTS systems but rather requires lignin peroxidases [1].

Evidence DimensionSubstrate oxidation compatibility
Target Compound DataEfficiently oxidized by laccase/ABTS (tracks ABTS2+ formation)
Comparator Or BaselinePoorly oxidized by laccase/ABTS; requires E0 = 1.4 V (veratryl alcohol)
Quantified DifferenceDistinct two-stage oxygen consumption vs negligible baseline laccase activity
ConditionsLaccase-ABTS catalyzed breakdown assays for lignin model compounds

Ensures accurate quantification of mediator generation in laccase assays, which is critical for evaluating enzymes for lignocellulose detoxification.

Backbone Protection in Solid-Phase Peptide Synthesis (SPPS)

2,4-DMBOH is utilized to synthesize Fmoc-AA-(Dmb)OH building blocks. These are incorporated into difficult peptide sequences to prevent aspartimide formation and disrupt intermolecular hydrogen bonding that causes aggregation. The Dmb group is subsequently cleaved during standard TFA resin-cleavage protocols, ensuring high yields of complex peptides[1].

Orthogonal Deprotection in Oligonucleotide Assembly

In the synthesis of modified oligonucleotides and peptide nucleic acids (PNAs), 2,4-DMBOH serves as a hyper-labile protecting group for nucleobases and thiols. Its ability to be quantitatively removed with 1-2% TFA in minutes allows chemists to deprotect specific functional groups without affecting other acid-sensitive moieties or the polymer backbone [2].

Standardization of Ligninolytic Enzyme Assays

In biorefinery and biofuel research, 2,4-DMBOH is procured as a standardized lignin model compound. It is specifically used to assay the activity of aryl-alcohol oxidases (AAO) and to map the kinetic profiles of laccase-mediator systems (LMS), providing reproducible baseline data for enzyme efficiency and mediator turnover [3].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

168.078644241 Da

Monoisotopic Mass

168.078644241 Da

Heavy Atom Count

12

UNII

5SV9LUD373

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

7314-44-5

Wikipedia

2,4-Dimethoxybenzyl alcohol

Dates

Last modified: 08-15-2023
Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem

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